6-Methylpiperidin-3-ol

Orexin Receptor Antagonism Insomnia Stereoselective Synthesis

6-Methylpiperidin-3-ol (CAS 54751-93-8) is a chiral secondary amine and alcohol, classified as a substituted piperidine. This heterocyclic scaffold features two stereogenic centers at the 3- and 6-positions, giving rise to four possible stereoisomers (cis/trans pairs).

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 54751-93-8
Cat. No. B1593996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpiperidin-3-ol
CAS54751-93-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)O
InChIInChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3
InChIKeyUAZCJMVDJHUBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpiperidin-3-ol (CAS 54751-93-8): Chiral Piperidine Building Block for Kinase and GPCR Drug Discovery


6-Methylpiperidin-3-ol (CAS 54751-93-8) is a chiral secondary amine and alcohol, classified as a substituted piperidine. This heterocyclic scaffold features two stereogenic centers at the 3- and 6-positions, giving rise to four possible stereoisomers (cis/trans pairs) [1]. The compound serves as a versatile intermediate in medicinal chemistry for the synthesis of biologically active molecules. Its core structure is integral to the design of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (Btk) [2] and cyclin-dependent kinase 7 (CDK7) [3]. Notably, the (3R,6R)-trans stereoisomer is a key chiral building block in the synthesis of the potent dual orexin receptor antagonist MK-6096 (filorexant), a clinical-stage candidate for insomnia [4]. The defined stereochemistry and dual functional groups make it a privileged scaffold for exploring structure-activity relationships (SAR) in drug discovery.

Why Generic Substitution Fails for 6-Methylpiperidin-3-ol in Advanced Synthesis


Substituting 6-methylpiperidin-3-ol with a generic piperidin-3-ol or an alternative methyl-substituted isomer is not feasible for advanced research applications without compromising target affinity and stereochemical integrity . The presence and absolute configuration of the 6-methyl group are critical for biological activity, as demonstrated by the specific requirement for the (3R,6R)-trans configuration in the synthesis of the clinical candidate MK-6096; other stereoisomers fail to produce the active pharmacophore [1]. Furthermore, the relative cis/trans geometry and the spatial position of the methyl substituent relative to the 3-hydroxyl group dictate the molecule's conformational preferences and, consequently, its interactions with chiral biological targets, such as kinase active sites [2]. This stereochemical dependence, grounded in patent and process chemistry literature, is a primary driver for the procurement of a specific isomer or a well-defined racemic mixture.

Quantitative Differentiation Evidence for 6-Methylpiperidin-3-ol Against Closest Analogs


Stereochemical Imperative: (3R,6R)-Isomer is Essential for Orexin Receptor Antagonist MK-6096

The (3R,6R)-stereoisomer of 6-methylpiperidin-3-ol is a non-negotiable chiral component in the synthesis of MK-6096, a clinical-stage dual orexin receptor antagonist [1]. Published process chemistry reveals that a second-generation synthesis was specifically developed to achieve complete stereochemical control and double the overall yield of the key intermediate ((3R,6R)-6-methylpiperidin-3-yl)methanol, underscoring the failure of other stereoisomers to provide the active pharmaceutical ingredient [1]. The key operation involves a crystallization-induced dynamic resolution (CIDR) to convert a trans/cis mixture of a lactam acid into the desired trans-lactam acid salt in >95% diastereomeric excess (de) and 91% yield, highlighting the necessity of this single isomer for downstream drug efficacy [1].

Orexin Receptor Antagonism Insomnia Stereoselective Synthesis Process Chemistry

Lipophilicity Tuning: LogP Differentiation Between Free Base and Hydrochloride Salt

The partition coefficient (LogP) is a critical parameter for predicting a molecule's absorption, distribution, and overall drug-likeness. For 6-methylpiperidin-3-ol, there is a stark difference in lipophilicity between its free base and its hydrochloride salt form . The free base has a reported LogP of 0.448, indicating balanced hydrophilicity , while the trans-hydrochloride salt exhibits a LogP of 1.250, demonstrating a significant increase in lipophilicity upon salt formation . This 179% increase (0.802 log units) provides a tangible handling and formulation advantage, as the more lipophilic salt form may exhibit improved membrane permeability compared to the free base or other salt forms. This is a key differentiator from unsubstituted piperidin-3-ol, which has a lower predicted XLogP3-AA of ~ -0.5 to 0, lacking this tuned lipophilicity [1].

Physicochemical Properties Lead Optimization Drug Absorption Formulation

Patent-Backed Scaffold Versatility: Privileged Structure in Btk and CDK7 Inhibitor Design

The 6-methylpiperidin-3-ol scaffold is explicitly claimed in patent literature for two high-value kinase targets: Bruton's tyrosine kinase (Btk) and cyclin-dependent kinase 7 (CDK7) [1][2]. In Btk inhibitor patents, the compound is identified as a useful core structure [1]. More specifically, in CDK7 inhibitor patents, the '6-methylpiperidin-3-yl' moiety is claimed as a preferred substituent (R3) among a limited set of piperidine derivatives for achieving selective CDK7 inhibition, with demonstrated surprising and unexpected advantages over comparators in terms of selectivity and antiproliferative activity [2]. This contrasts with simpler piperidine alcohols that are not featured as preferred embodiments in such advanced inhibitor patents.

Kinase Inhibition Immuno-oncology Autoimmune Disease Medicinal Chemistry

Validated Application Scenarios for 6-Methylpiperidin-3-ol


Synthesis of Dual Orexin Receptor Antagonists (e.g., MK-6096)

Procurement of the (3R,6R)-6-methylpiperidin-3-ol stereoisomer is essential for synthesizing the piperidine core of MK-6096, a clinical-stage therapeutic for insomnia. Published process research confirms that only this specific isomer provides the active pharmacophore, with optimized routes achieving >95% diastereomeric excess for the key intermediate [1]. Using alternative isomers or racemic mixtures will not yield the target drug substance.

Designing Selective CDK7 and Btk Kinase Inhibitors

The 6-methylpiperidin-3-ol moiety is a privileged fragment in the design of next-generation kinase inhibitors. It is explicitly claimed as a preferred substituent in patent applications describing selective CDK7 inhibitors, a target for transcriptionally addicted cancers [2]. It is also cited as a useful core for Btk inhibitors, relevant to B-cell malignancies and autoimmune diseases [3]. Incorporating this fragment into a screening library is a patent-informed strategy for kinase drug discovery.

Tailored Physicochemical Property Optimization in Lead Series

The compound's logP can be tuned from 0.448 (free base) to 1.250 (hydrochloride salt) . This tunable lipophilicity, which is higher than that of unsubstituted piperidin-3-ol, makes it a superior scaffold for modulating pharmacokinetic properties. A medicinal chemist can strategically select the free base or salt form to optimize membrane permeability or aqueous solubility without altering the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylpiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.